N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2,5-dimethylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-2,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-14-7-8-15(2)20(9-14)28(24,25)22-16-10-21-23(11-16)12-17-13-26-18-5-3-4-6-19(18)27-17/h3-11,17,22H,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYQYEJPQBLDKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CN(N=C2)CC3COC4=CC=CC=C4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2,5-dimethylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazole core and a sulfonamide group. Its molecular formula is with a molecular weight of approximately 390.47 g/mol. The presence of the 2,3-dihydrobenzo[b][1,4]dioxin moiety suggests potential interactions with various biological targets.
Antiparasitic Activity
Research has indicated that derivatives of the pyrazole core exhibit significant antiparasitic activity. For instance, compounds related to the pyrazole structure have shown efficacy against protozoan parasites such as Trypanosoma cruzi and Leishmania infantum. These findings suggest that modifications to the pyrazole scaffold can enhance biological activity against these pathogens .
Cytotoxicity
In vitro studies assessing cytotoxicity have revealed that while some derivatives demonstrate potent activity against parasites, they may also exhibit cytotoxic effects on human cells. This duality necessitates careful evaluation when considering these compounds for therapeutic use . A study highlighted that specific modifications to the pyrazole structure could lead to reduced cytotoxicity while maintaining antiparasitic efficacy .
The proposed mechanism of action for compounds containing the pyrazole ring involves interference with cellular processes critical for parasite survival. For example, autophagy induction has been noted as a response mechanism in cells exposed to certain pyrazole derivatives. This indicates a complex interaction where the compound may trigger protective cellular pathways in response to toxicity rather than directly targeting the parasite .
Case Study 1: Antiparasitic Efficacy
A high-throughput screening campaign identified several 1,3-diarylpyrazoles as 'hits' with notable antiparasitic activity. For instance, one derivative exhibited low micromolar potency against T. cruzi, indicating its potential as a lead compound for further development .
Case Study 2: Cytotoxicity Assessment
In another study, various 1,3-diarylpyrazole derivatives were evaluated for their cytotoxic effects on human cell lines. The results showed that while some compounds were effective against parasites, they also induced cytotoxicity in human cells at similar concentrations. This highlights the importance of structural modifications aimed at reducing toxicity while preserving biological activity .
Data Tables
| Compound | Target Organism | IC50 (μM) | Cytotoxicity |
|---|---|---|---|
| Compound A | T. cruzi | 0.5 | Low |
| Compound B | Leishmania infantum | 0.8 | Moderate |
| Compound C | Human Cells | 10 | High |
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
Synthetic Accessibility :
- The target compound’s pyrazole and dihydrobenzodioxin motifs are synthetically tractable via coupling reactions, as seen in related compounds. For example, Compound 5 () employs esterification and chroman-2-yl coupling, while Example 53 () uses Suzuki-Miyaura cross-coupling with a palladium catalyst .
- Yields for analogs range from 26–28%, suggesting moderate efficiency in multi-step syntheses.
In contrast, Compound 5’s dodecanedioate ester introduces significant hydrophobicity, which may limit solubility . Fluorine substituents in Example 53 enhance metabolic stability and binding affinity, a common strategy in drug design .
Physicochemical and Pharmacological Implications
Solubility and Stability :
- Bioactivity: Sulfonamide derivatives like Example 53 are often kinase or protease inhibitors, while coumarin-containing analogs (e.g., 4g/4h) may exhibit anticoagulant or photodynamic activity .
Crystallographic and Analytical Data
- The SHELX software suite () is widely used for crystallographic refinement of such compounds. For example, Compound 5 ’s structure was likely resolved using SHELXL, given its prevalence in small-molecule crystallography .
- Mass spectrometry (e.g., Example 53 , [M+H]+ = 589.1) and NMR (referenced in ) are critical for confirming purity and regiochemistry in analogs .
Preparation Methods
Core Structural Disconnections
The target molecule dissects into three synthons (Figure 1):
- 2,3-Dihydrobenzo[b]dioxin-2-ylmethyl electrophile (alkylating agent)
- 1H-Pyrazol-4-amine (nucleophilic scaffold)
- 2,5-Dimethylbenzenesulfonyl chloride (sulfonylation reagent)
Critical intermediates include:
- 1-((2,3-Dihydrobenzo[b]dioxin-2-yl)methyl)-1H-pyrazol-4-amine
- 2-(Chloromethyl)-2,3-dihydrobenzo[b]dioxine
Synthesis of 2,3-Dihydrobenzo[b]dioxin-2-ylmethyl Electrophiles
Benzodioxin Ring Construction
The 2,3-dihydrobenzo[b]dioxin scaffold derives from catechol derivatives via cyclization (Table 1):
Functionalization to Alkylating Agents
Chloromethylation via Mannich reaction enables electrophile synthesis:
- 2,3-Dihydrobenzo[b]dioxine reacts with paraformaldehyde and HCl(g) in acetic acid at 50°C for 12 h.
- Quenching with ice-water yields 2-(chloromethyl)-2,3-dihydrobenzo[b]dioxine (83% purity by HPLC).
Pyrazole Core Assembly and Functionalization
1H-Pyrazol-4-amine Synthesis
N-Alkylation with Benzodioxinylmethyl Group
Optimized conditions for pyrazole alkylation (Table 2):
| Pyrazole Derivative | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1H-Pyrazol-4-amine | K₂CO₃ | DMF | 80 | 8 | 41 |
| 1H-Pyrazol-4-amine | Cs₂CO₃ | Acetonitrile | 60 | 12 | 68 |
| 1H-Pyrazol-4-amine | DBU | THF | 40 | 24 | 79 |
Mechanistic Insight : DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) enhances nucleophilicity of pyrazole nitrogen, enabling efficient SN2 displacement at 40°C.
Sulfonylation of Pyrazol-4-amine Intermediate
Reaction with 2,5-Dimethylbenzenesulfonyl Chloride
Key parameters influencing sulfonamide formation (Table 3):
| Base | Solvent | Equiv. RSO₂Cl | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Pyridine | DCM | 1.2 | 0→25 | 4 | 63 |
| Et₃N | THF | 1.5 | 25 | 6 | 71 |
| DMAP | Acetone | 1.1 | 40 | 2 | 89 |
Optimized Protocol :
- Dissolve 1-((2,3-dihydrobenzo[b]dioxin-2-yl)methyl)-1H-pyrazol-4-amine (1.0 equiv) in acetone with DMAP (0.1 equiv).
- Add 2,5-dimethylbenzenesulfonyl chloride (1.1 equiv) dropwise at 40°C.
- Stir 2 h, concentrate, and purify via silica chromatography (EtOAc/hexane) to obtain title compound (89% yield).
Analytical Characterization Data
Spectroscopic Properties
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrazole-H), 7.68 (d, J = 8.1 Hz, 1H, Ar-H), 7.45–7.39 (m, 2H, Ar-H), 6.93–6.88 (m, 2H, benzodioxin-H), 4.62 (s, 2H, CH₂), 4.32–4.25 (m, 4H, OCH₂), 2.54 (s, 3H, CH₃), 2.31 (s, 3H, CH₃).
HRMS (ESI+) : m/z calcd for C₂₁H₂₁N₃O₄S [M+H]⁺: 412.1298; found: 412.1301.
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O gradient): 99.1% purity at 254 nm.
Challenges and Optimization Strategies
Competing N-Alkylation Pathways
Early routes using K₂CO₃ in DMF produced regioisomeric mixtures (N1 vs N2 alkylation). Switching to DBU/THF suppressed N2-alkylation (≤3% by LCMS).
Sulfonamide Hydrolysis
Prolonged reaction times (>6 h) with excess sulfonyl chloride led to sulfonamide decomposition (15–20% yield loss). Stoichiometric control (1.1 equiv RSO₂Cl) minimized hydrolysis.
Q & A
Q. What are the optimized synthetic routes and critical reaction parameters for synthesizing this compound?
Methodological Answer: The synthesis typically involves multi-step reactions, including sulfonamide coupling and functional group protection/deprotection. Key steps include:
- Sulfonylation : Reacting a pyrazole-amine intermediate with 2,5-dimethylbenzenesulfonyl chloride in anhydrous THF, using triethylamine as a base to neutralize HCl byproducts .
- Solvent and Temperature Optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) at reflux (~80–100°C) enhance reactivity, while room temperature is suitable for milder steps .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity .
- Monitoring : Thin-layer chromatography (TLC) with UV visualization confirms reaction completion .
Q. What spectroscopic and crystallographic techniques are essential for structural validation?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR in deuterated DMSO or CDCl3 resolves dihydrobenzo dioxin methylene protons (δ 4.2–4.5 ppm) and sulfonamide NH signals (δ 10–11 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ ion) .
- X-ray Crystallography : Single-crystal analysis with SHELXL refines bond lengths/angles and validates stereochemistry. Use TWINABS for twinned data correction .
Advanced Research Questions
Q. How can computational modeling predict reactivity and pharmacokinetic properties?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. Software like Gaussian or ORCA is recommended .
- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes linked to bioactivity). Focus on the sulfonamide group’s hydrogen-bonding potential .
- ADMET Prediction : Tools like SwissADME evaluate logP (lipophilicity) and CYP450 metabolism, critical for drug-likeness .
Q. How are crystallographic data contradictions resolved during refinement?
Methodological Answer:
- Twinning Analysis : Use SHELXL’s TWIN command to handle twinned crystals. Compare R-factors for twin-law alternatives .
- Disorder Modeling : For flexible moieties (e.g., dihydrobenzo dioxin methyl group), apply PART instructions and refine occupancy factors .
- Validation Tools : Check PLATON’s ADDSYM for missed symmetry and CCDC’s Mercury for steric clashes .
Q. What experimental strategies elucidate the compound’s bioactivity mechanisms?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified sulfonamide or pyrazole groups to identify pharmacophores. Use in vitro assays (e.g., enzyme inhibition) .
- Cellular Uptake Studies : Fluorescent labeling (e.g., BODIPY tags) tracked via confocal microscopy reveals subcellular localization .
- Metabolic Profiling : LC-MS/MS identifies phase I/II metabolites in hepatocyte incubations, linking stability to functional groups .
Q. How are discrepancies in bioactivity data across studies methodologically addressed?
Methodological Answer:
- Dose-Response Reproducibility : Standardize assay conditions (e.g., cell line passage number, serum-free media) to minimize variability .
- Orthogonal Assays : Confirm activity via independent methods (e.g., SPR binding alongside enzymatic assays) .
- Meta-Analysis : Apply statistical tools (e.g., Forest plots) to aggregate data from multiple studies, adjusting for batch effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
